disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate
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Overview
Description
Disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, such as sulfonate, diazenyl, and bromopropenoylamino, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate typically involves several steps:
Diazotization: The process begins with the diazotization of 2-sulfonatophenylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-4H-pyrazol-1-yl compound to form the diazenyl intermediate.
Bromination: The intermediate undergoes bromination to introduce the bromopropenoylamino group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and paper industries for dyeing and printing purposes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific molecular targets, such as proteins and nucleic acids, altering their functions.
Pathways Involved: The compound can affect cellular pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known for its use as a dye with similar applications.
Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Another dye with comparable properties.
Uniqueness
Disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties, making it highly versatile in various applications.
Properties
Molecular Formula |
C19H12BrCl2N5Na2O8S2 |
---|---|
Molecular Weight |
699.2 g/mol |
IUPAC Name |
disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C19H14BrCl2N5O8S2.2Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
JVURCOFLRNSPQI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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